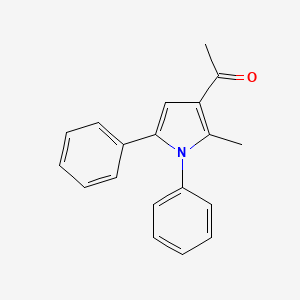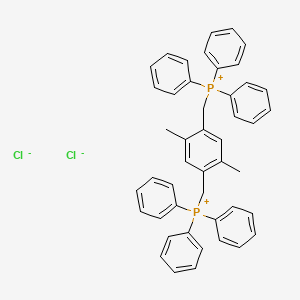
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride is a complex organic compound known for its unique structure and versatile applications. This compound features a central phenylene ring substituted with dimethyl groups and linked to triphenylphosphonium moieties via methylene bridges. The chloride ions balance the positive charges on the phosphonium groups, making it a stable salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,5-dimethyl-1,4-dibromobenzene and triphenylphosphine.
Reaction Conditions: The dibromobenzene undergoes a nucleophilic substitution reaction with triphenylphosphine in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Formation of Intermediate: This reaction forms an intermediate bis(triphenylphosphonium) compound.
Quaternization: The intermediate is then treated with methyl chloride to quaternize the phosphonium groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the phosphonium groups back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Compounds with different nucleophiles replacing the chloride ions.
Scientific Research Applications
Chemistry
In chemistry, ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various phosphonium salts and ylides.
Biology
In biological research, this compound is explored for its potential as a mitochondrial targeting agent. The triphenylphosphonium moiety facilitates the delivery of bioactive molecules to mitochondria, aiding in the study of mitochondrial functions and disorders.
Medicine
In medicine, the compound is investigated for its role in drug delivery systems. Its ability to target specific cellular components makes it a candidate for delivering therapeutic agents to diseased cells, particularly in cancer treatment.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique structure imparts desirable properties to these materials, enhancing their performance.
Mechanism of Action
The mechanism by which ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride exerts its effects involves the interaction of its phosphonium groups with biological membranes. The positively charged phosphonium groups facilitate the compound’s uptake by cells, particularly mitochondria, due to the negative membrane potential. Once inside the mitochondria, the compound can deliver bioactive molecules or exert its own biological effects by interacting with mitochondrial proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dibutoxy-1,4-phenylene)bis(methylene)bis(triphenylphosphonium) bromide
- (1,1′-Biphenyl)-4,4′-diylbis(methylene)bis(triphenylphosphonium) chloride
Uniqueness
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride stands out due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with biological systems. The dimethyl groups provide steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
Molecular Formula |
C46H42Cl2P2 |
|---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
[2,5-dimethyl-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dichloride |
InChI |
InChI=1S/C46H42P2.2ClH/c1-37-33-40(36-48(44-27-15-6-16-28-44,45-29-17-7-18-30-45)46-31-19-8-20-32-46)38(2)34-39(37)35-47(41-21-9-3-10-22-41,42-23-11-4-12-24-42)43-25-13-5-14-26-43;;/h3-34H,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
QKHUTPPMEVASBC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
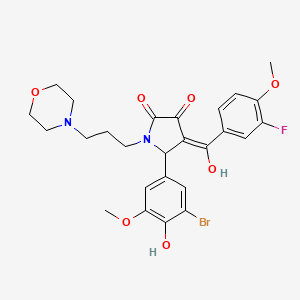
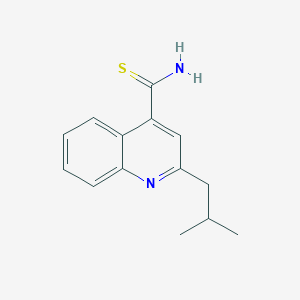
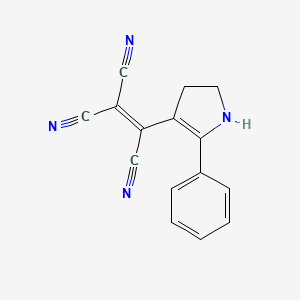
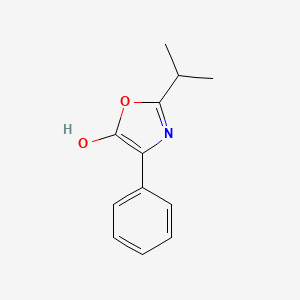

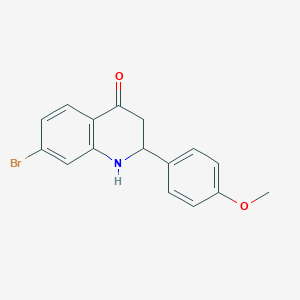
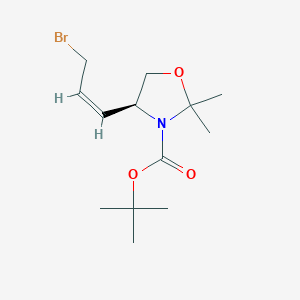
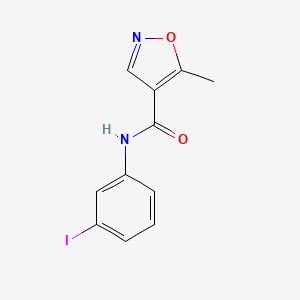
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
